

7-Methoxy-2-methylquinoline-3-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B188178

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An In-Depth Technical Guide to **7-Methoxy-2-methylquinoline-3-carboxylic Acid**

Introduction

7-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous synthetic compounds with a wide range of biological activities. Derivatives of quinoline-3-carboxylic acid have been investigated for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.^{[1][2][3]} This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and potential biological activities of **7-Methoxy-2-methylquinoline-3-carboxylic acid**, synthesized for researchers and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of **7-Methoxy-2-methylquinoline-3-carboxylic acid** are summarized below. While some experimental data is limited, predicted properties from computational models provide valuable insights.

Table 1: Compound Identification

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[4] [5]
Molecular Weight	217.22 g/mol	
Monoisotopic Mass	217.0739 Da	[5]
CAS Number	470702-34-2	[4]
MDL Number	MFCD03085776	[4]
PubChem CID	818248	[5]
InChI	1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)	[5]
InChIKey	XBQMSEMHUXMTQF-UHFFFAOYSA-N	[5]
SMILES	CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O	[5]

Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Solid	
Melting Point	Not available in cited literature.	
Boiling Point	Not available in cited literature.	
Solubility	Not available in cited literature.	
XlogP (Predicted)	2.1	[5]

Spectral Data

Experimental spectral data for **7-Methoxy-2-methylquinoline-3-carboxylic acid** are not readily available in the surveyed literature. However, predicted mass spectrometry data provides information on its behavior under ionization.

Expected Spectroscopic Features:

- ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group (C2-CH₃), a singlet for the methoxy group (C7-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH).
- FT-IR: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretches of the quinoline ring (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group.^{[6][7]}

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	218.08118	144.7
[M+Na] ⁺	240.06312	154.5
[M-H] ⁻	216.06662	147.3
[M+NH ₄] ⁺	235.10772	162.7
[M+K] ⁺	256.03706	151.7

Source: Data predicted using
CCSbase.^[5]

Experimental Protocols

While a specific, detailed synthesis protocol for **7-Methoxy-2-methylquinoline-3-carboxylic acid** was not found in the reviewed literature, a general and plausible method can be derived from established named reactions for quinoline synthesis, such as the Doebner-von Miller reaction.

General Synthesis Protocol (Hypothetical):

- Reactant Preparation:
 - Dissolve p-anisidine (1.0 eq) in an acidic medium, typically concentrated hydrochloric acid or sulfuric acid.
 - Separately, prepare a solution of ethyl acetoacetate (1.0 eq) and an aldehyde, such as acetaldehyde or its equivalent (e.g., crotonaldehyde).
- Condensation and Cyclization:
 - Slowly add the ethyl acetoacetate/aldehyde mixture to the acidic solution of p-anisidine under controlled temperature conditions (e.g., 0-10 °C).
 - An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride) is often required for the cyclization and aromatization steps.
 - Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
 - Neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product, which would be the ethyl ester of the target molecule.
 - Filter the precipitate, wash it thoroughly with water, and dry it.
- Hydrolysis:
 - Suspend the crude ethyl ester in an alcoholic solvent (e.g., ethanol).
 - Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
 - Reflux the mixture for 2-4 hours to hydrolyze the ester to the carboxylic acid.

- Purification:
 - After hydrolysis, cool the solution and acidify it with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the final **7-Methoxy-2-methylquinoline-3-carboxylic acid**.
 - Filter the solid product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified compound.

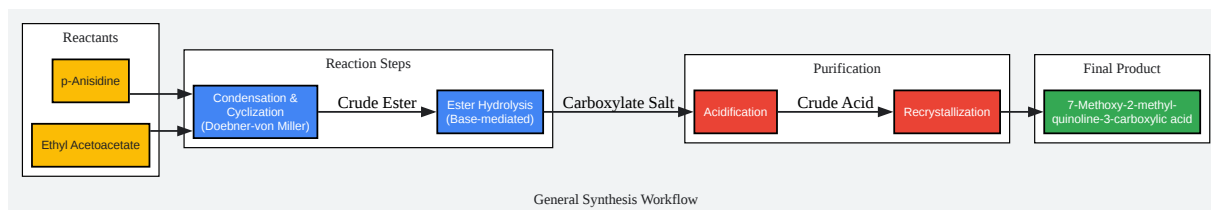
Biological Activity and Potential Applications

Direct experimental data on the biological activity of **7-Methoxy-2-methylquinoline-3-carboxylic acid** is scarce. However, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

- Antiproliferative Activity: Many quinoline derivatives have been evaluated for their anticancer properties. They have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells.^[1] The mechanism for some related compounds may involve the modulation of key signaling pathways.
- Anti-Inflammatory Properties: Studies on related quinoline carboxylic acids have shown they can exhibit significant anti-inflammatory effects in cellular models, such as in lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.^[2]
- Enzyme Inhibition: The quinoline core is present in various enzyme inhibitors. For instance, quinoline-2-carboxylic acid has been shown to inhibit α -glucosidase and α -amylase, suggesting potential applications in managing diabetes.^[8]
- Signaling Pathway Modulation: A derivative of an analogous scaffold, indolo[2,3-b]quinoline, was found to exert its cytotoxic effects in colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.^[9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. It is plausible that **7-Methoxy-2-methylquinoline-3-carboxylic acid** could be investigated for similar activity.

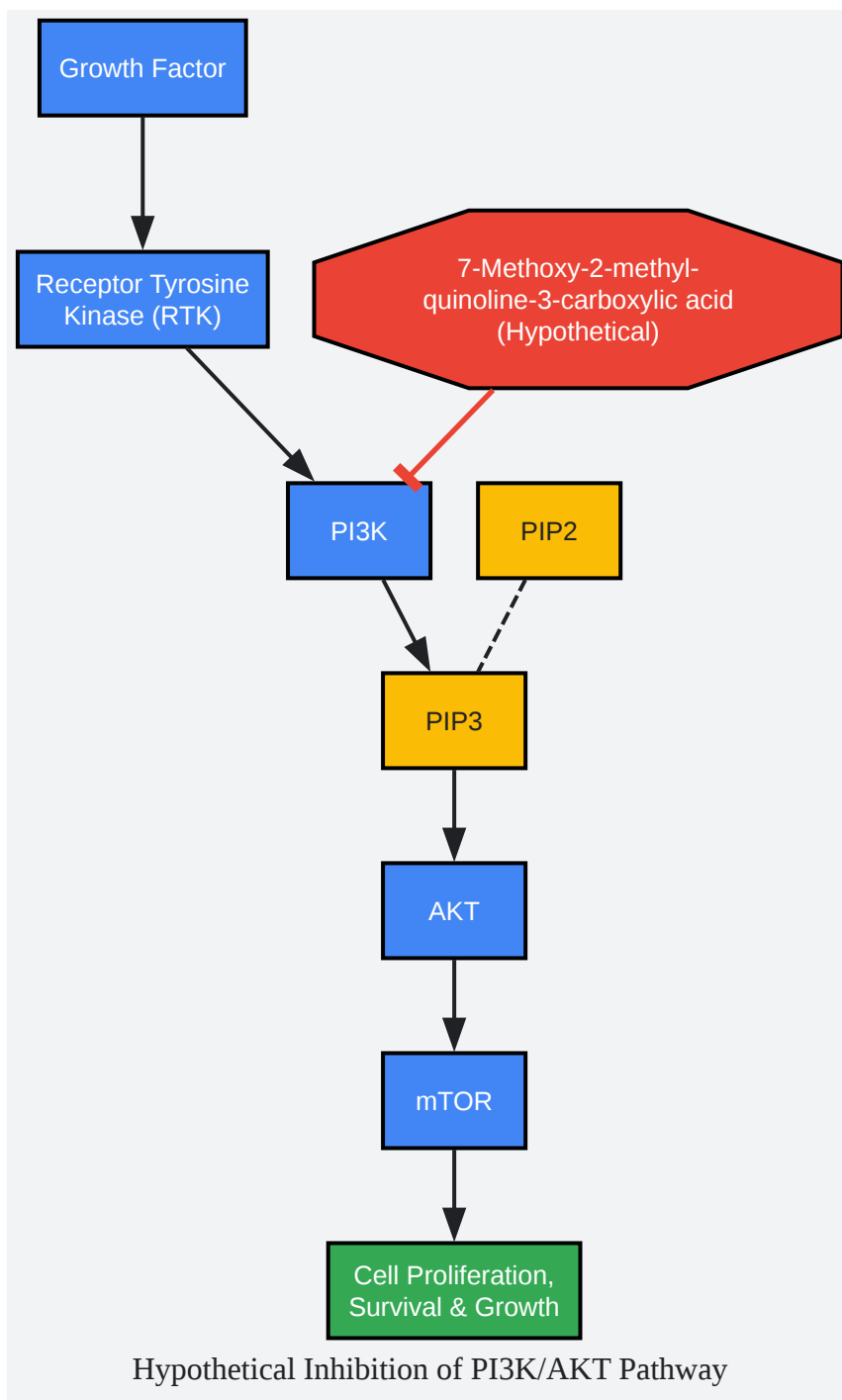
Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical biological mechanism of action based on related compounds.



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A potential workflow for the synthesis of the target compound.



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Potential mechanism of action via PI3K pathway inhibition.

Safety Information

- Hazard: The compound is classified as an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat, are recommended when handling this chemical.

Conclusion

7-Methoxy-2-methylquinoline-3-carboxylic acid represents a molecule of interest within the broader, biologically active class of quinoline carboxylic acids. While comprehensive experimental data regarding its physical properties and specific biological functions are not widely published, its structural similarity to known antiproliferative and anti-inflammatory agents suggests it is a candidate for further investigation. The synthesis can likely be achieved through established methods, and its potential to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, warrants exploration in future research endeavors.

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